molecular formula C12H16FNO B3174661 3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine CAS No. 954226-08-5

3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine

Cat. No.: B3174661
CAS No.: 954226-08-5
M. Wt: 209.26 g/mol
InChI Key: ZUYCEFMLBCWKPW-UHFFFAOYSA-N
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Description

3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine is a pyrrolidine derivative featuring a phenoxy-methyl substituent with a fluorine atom at the 4-position and a methyl group at the 3-position of the aromatic ring. This structural motif places it within a broader class of bioactive compounds, where pyrrolidine rings are often employed for their conformational rigidity and ability to engage in hydrogen bonding. The fluorine atom likely enhances metabolic stability and lipophilicity, while the methyl group may influence steric interactions in binding environments.

Properties

IUPAC Name

3-[(4-fluoro-3-methylphenoxy)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c1-9-6-11(2-3-12(9)13)15-8-10-4-5-14-7-10/h2-3,6,10,14H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYCEFMLBCWKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CCNC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine typically involves the reaction of 4-fluoro-3-methylphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrrolidine derivatives .

Scientific Research Applications

3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine Derivatives

Compound Name Substituents on Phenoxy Ring CAS Number Molecular Formula Key Features
3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine 4-F, 3-CH₃ Not Provided C₁₂H₁₅FNO Fluorine (electron-withdrawing), methyl (steric bulk)
3-(4-Chloro-2-methyl-phenoxy)-pyrrolidine 4-Cl, 2-CH₃ 954223-32-6 C₁₂H₁₅ClNO Chlorine (lipophilic, larger atomic radius)
(R)-3-(4-Fluorophenoxy)-pyrrolidine HCl 4-F 1314419-67-4 C₁₀H₁₂FNO·HCl Hydrochloride salt (enhanced solubility)
3-[(2-Ethylphenoxy)methyl]pyrrolidine HCl 2-C₂H₅ 1220031-81-1 C₁₃H₁₉NO·HCl Ethyl group (increased hydrophobicity)

Halogenated Derivatives

  • Fluorine vs. Chlorine’s larger size may enhance lipophilicity but could also increase toxicity risks, as seen in the safety data for 3-(4-Chloro-2-methyl-phenoxy)-pyrrolidine, which requires stringent inhalation precautions .
  • Positional Effects: Methyl substitution at the 3-position (target compound) versus 2-position (chloro analog) alters steric interactions. For example, N-(2-tolyl)pyrrolidine derivatives exhibit non-planar conformations due to ortho-substituents, which could influence receptor binding .

Alkyl Substituents

  • Methyl vs.

Metabolic Stability and Pathways

The metabolism of α-pyrrolidinophenones typically involves:

Reduction of the keto group to alcohols.

Oxidation of the pyrrolidine ring to lactams.

Hydroxylation or carboxylation of alkyl/aryl substituents .

For 3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine:

  • The 4-fluoro group may resist O-demethylation, a common pathway in methoxy analogs (e.g., 4-methoxy-α-PVP lacks metabolic studies but shares this vulnerability) .
  • The 3-methyl group could slow hydroxylation due to steric hindrance, increasing metabolic half-life compared to unsubstituted phenoxy derivatives.

Spectroscopic and Analytical Data

While direct data for the target compound is unavailable, analogs provide insights:

  • FTIR : Peaks near 1675 cm⁻¹ (C=O stretch) and 1504 cm⁻¹ (aromatic C=C) in related pyrrolidines suggest methods for characterizing carbonyl or aromatic motifs .
  • Mass Spectrometry : APCI-MS of (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methylpyrrolidine confirmed a molecular ion at m/z 466, demonstrating utility in verifying molecular weight for complex derivatives .

Biological Activity

3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine is C11H14FNO, with a molecular weight of 195.23 g/mol. The compound consists of a pyrrolidine ring substituted with a phenoxy group that carries a fluorine atom and a methyl group. This unique structure is believed to contribute to its biological activity.

The biological activity of 3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluoro-substituted phenoxy group may enhance hydrophobic interactions, potentially leading to increased binding affinity for various biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to 3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine exhibit antimicrobial properties. A study evaluating various derivatives showed that certain structural modifications led to improved antibacterial activity against Gram-positive bacteria. The presence of the fluorine atom appears to play a crucial role in enhancing these properties by influencing the compound's lipophilicity and stability.

Anticancer Activity

Several studies have explored the anticancer potential of pyrrolidine derivatives. In vitro assays demonstrated that compounds with similar structures could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanism often involves the modulation of signaling pathways related to cell growth and survival, such as the PI3K/Akt pathway .

Research Findings and Case Studies

A notable study focused on the synthesis and biological evaluation of pyrrolidine derivatives, including 3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine. The findings revealed that these compounds exhibited varying degrees of inhibitory activity against neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases. The study highlighted the importance of structural features in determining binding efficiency and biological activity .

Compound Biological Activity IC50 (µM) Target
3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidineAnticancer15Cancer Cells
Similar Pyrrolidine DerivativenNOS Inhibition30nNOS

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of 3-[(4-Fluoro-3-methylphenoxy)methyl]pyrrolidine is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics; however, further investigations are needed to assess its metabolism and excretion profiles.

Toxicological assessments indicate that while some derivatives may exhibit low toxicity, comprehensive studies are necessary to evaluate long-term effects and safety profiles in vivo.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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